molecular formula C18H24N2O3 B2449821 N-{[4-(2,2-dimethyl-1,4-oxazepane-4-carbonyl)phenyl]methyl}prop-2-enamide CAS No. 2200534-86-5

N-{[4-(2,2-dimethyl-1,4-oxazepane-4-carbonyl)phenyl]methyl}prop-2-enamide

Cat. No.: B2449821
CAS No.: 2200534-86-5
M. Wt: 316.401
InChI Key: KGOOIADEIPPRLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[4-(2,2-dimethyl-1,4-oxazepane-4-carbonyl)phenyl]methyl}prop-2-enamide is a complex organic compound with a unique structure that includes an oxazepane ring, a phenyl group, and a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(2,2-dimethyl-1,4-oxazepane-4-carbonyl)phenyl]methyl}prop-2-enamide typically involves multiple steps, starting with the preparation of the oxazepane ring. One common method involves the cyclocondensation of substituted 2-aminophenols with substituted 2-halobenzaldehydes under basic conditions . This reaction can be carried out using microwave irradiation to reduce reaction time and increase yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow systems. The use of catalysts, such as copper, can enhance the efficiency of the reactions . Additionally, purification steps, including crystallization and chromatography, are essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(2,2-dimethyl-1,4-oxazepane-4-carbonyl)phenyl]methyl}prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-{[4-(2,2-dimethyl-1,4-oxazepane-4-carbonyl)phenyl]methyl}prop-2-enamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{[4-(2,2-dimethyl-1,4-oxazepane-4-carbonyl)phenyl]methyl}prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[4-(2,2-dimethyl-1,4-oxazepane-4-carbonyl)phenyl]methyl}prop-2-enamide is unique due to its combination of structural features, which confer specific chemical and biological properties

Properties

IUPAC Name

N-[[4-(2,2-dimethyl-1,4-oxazepane-4-carbonyl)phenyl]methyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3/c1-4-16(21)19-12-14-6-8-15(9-7-14)17(22)20-10-5-11-23-18(2,3)13-20/h4,6-9H,1,5,10-13H2,2-3H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGOOIADEIPPRLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CCCO1)C(=O)C2=CC=C(C=C2)CNC(=O)C=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.